molecular formula C12H19N9O B2485929 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034518-53-9

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2485929
CAS RN: 2034518-53-9
M. Wt: 305.346
InChI Key: FRSRSDVNLBKCOO-UHFFFAOYSA-N
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Description

The synthesis and study of triazine and triazole derivatives, similar to the specified compound, are of interest in the field of organic chemistry due to their potential applications in materials science, pharmaceuticals, and as ligands in complex chemical reactions. These compounds often exhibit unique physical and chemical properties because of their heterocyclic structures containing nitrogen atoms.

Synthesis Analysis

Synthesis of triazine and triazole derivatives can involve Cu-catalyzed 1,3-dipolar cycloaddition reactions, showcasing the versatility of these compounds to bind with different species through hydrogen bonding and primary acid-base interactions. For instance, bis(triazole)benzamide receptors have been synthesized for the complexation of halide anions and neutral carboxylic acid guests, demonstrating guest-controlled topicity and self-assembly (García et al., 2013).

Molecular Structure Analysis

The molecular structure of triazine and triazole derivatives is crucial for their reactivity and binding properties. For example, the planar structure of certain triazine derivatives allows for π-conjugation and an extensive network of hydrogen bonds, maintaining the crystal structure and facilitating complexation with other molecules (Lu et al., 2004).

Chemical Reactions and Properties

Triazine and triazole compounds participate in a wide range of chemical reactions, including cyclization, rearrangements, and complexation, influenced by their functional groups and molecular structure. These reactions can lead to the formation of novel compounds with potential antimalarial activity or serve as intermediates in the synthesis of other complex molecules (Werbel et al., 1987).

Safety and Hazards

The safety and hazards of a compound depend on its properties. For instance, 2,6-di-tert-butylphenol has a low toxicity with an LD50 of 9200 mg/kg .

Future Directions

The future directions of a compound depend on its potential applications. For instance, 1,3,5-triazines are a class of compounds that continue to be of considerable interest, mainly due to their applications in different fields, including the production of herbicides and polymer photostabilisers .

properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N9O/c1-19(2)11-14-9(15-12(16-11)20(3)4)6-13-10(22)8-7-21(5)18-17-8/h7H,6H2,1-5H3,(H,13,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSRSDVNLBKCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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